[2-(2,5-dimethoxyphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone
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Overview
Description
2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE is a complex organic compound that features a quinoline core substituted with a pyrazole ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules .
Medicine
In medicinal chemistry, 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE: Unique due to its specific substitution pattern and potential bioactivity.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone:
[3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: Different core structure but similar pyrazole substitution.
Uniqueness
The uniqueness of 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
[2-(2,5-dimethoxyphenyl)quinolin-4-yl]-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C21H17N3O3/c1-26-14-8-9-20(27-2)17(12-14)19-13-16(21(25)24-11-5-10-22-24)15-6-3-4-7-18(15)23-19/h3-13H,1-2H3 |
InChI Key |
KZGIAFFPDMDBDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=CC=N4 |
Origin of Product |
United States |
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